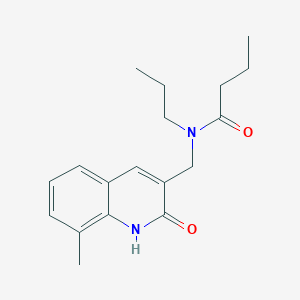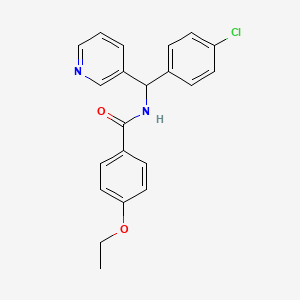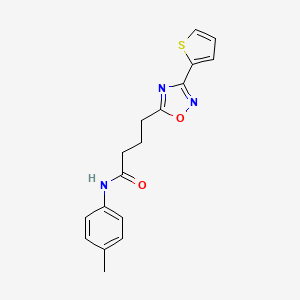
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been studied extensively for its potential applications in various fields. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities in animal models. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc.
Wirkmechanismus
The mechanism of action of 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is not fully understood. However, it has been proposed that it may act by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). It may also act by modulating the activity of ion channels such as voltage-gated sodium channels and transient receptor potential (TRP) channels.
Biochemical and Physiological Effects:
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been found to exhibit significant biochemical and physiological effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-induced inflammation models. It has also been found to exhibit significant analgesic and anticonvulsant activities in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide in lab experiments is its potent anti-inflammatory, analgesic, and anticonvulsant activities. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before using it in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide. One of the potential directions is the development of new analogs with improved potency and selectivity. Another direction is the study of its potential use as a fluorescent probe for the detection of other metal ions. Additionally, the mechanism of action and physiological effects of this compound need to be further elucidated to fully understand its potential applications in various fields.
Synthesemethoden
The synthesis of 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been achieved using various methods. One of the most commonly used methods is the reaction of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with p-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at room temperature, and the product is obtained by filtration and recrystallization.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-12-7-9-13(10-8-12)18-15(21)5-2-6-16-19-17(20-22-16)14-4-3-11-23-14/h3-4,7-11H,2,5-6H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRGZEOKMZKQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


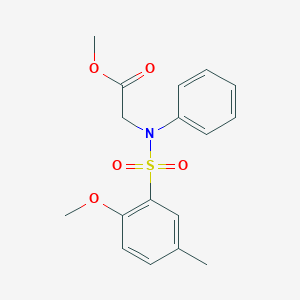

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7689550.png)

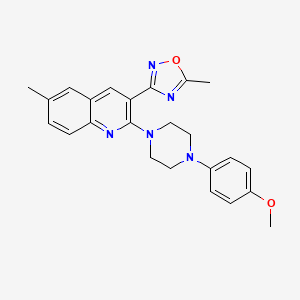
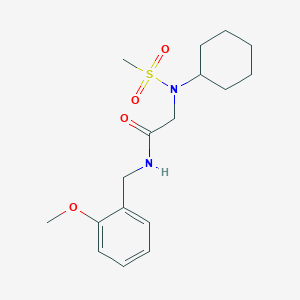
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7689600.png)


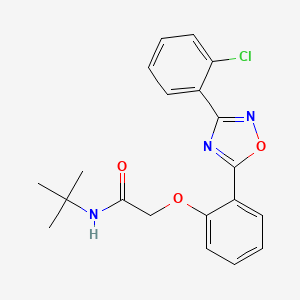
![4-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7689633.png)
